molecular formula C18H18N4O4 B2761616 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1286709-79-2

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2761616
CAS No.: 1286709-79-2
M. Wt: 354.366
InChI Key: SPQXWVBELQFGLX-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a pyridine substituent. Its complex structure suggests multiple sites for interaction with biological targets.

Molecular Formula : C15H16N2O3
Molecular Weight : 272.30 g/mol
CAS Number : Not widely documented in public databases.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have been shown to possess antimicrobial properties. For instance, derivatives have demonstrated efficacy against Gram-positive bacteria by inhibiting bacterial ribosomal function .
  • Anticancer Activity : Some studies suggest that imidazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related compounds found that those with benzo[d][1,3]dioxole exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
This compound12Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into the structure–activity relationship (SAR) of benzo[d][1,3]dioxole derivatives highlighted that modifications at the nitrogen and carbon positions significantly affected their antimicrobial efficacy. The study concluded that the presence of the dioxole ring enhances membrane permeability in bacterial cells, facilitating better uptake and activity .
  • Anticancer Research : Another study focused on the anticancer potential of imidazolidinone derivatives, revealing that their ability to activate p53 pathways contributed to their effectiveness against tumor cells. The compound was noted for its selective toxicity towards cancerous cells while sparing normal cells .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-4-5-19-16(8-12)20-17(23)10-21-6-7-22(18(21)24)13-2-3-14-15(9-13)26-11-25-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQXWVBELQFGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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